N-methyl-9,10-dioxo-N-(4-oxo-4-(piperidin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide
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Description
N-methyl-9,10-dioxo-N-(4-oxo-4-(piperidin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
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Scientific Research Applications
N-Alkylated Arylsulfonamides
N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines leads to selective ligands for the 5-HT7 receptor or multifunctional agents. This design strategy is useful for developing treatments for complex diseases. Compounds like 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide have shown antidepressant-like and pro-cognitive properties, indicating potential in CNS disorder treatment (Canale et al., 2016).
Synthesis of Sulfoximides
The heating of 6H-anthra[1,9-cd][1,2]oxazol-6-ones with dialkyl sulfoxides results in S,S-dialkyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfoximides. These undergo cyclization to naphtho-[1,2,3-cd]indol-6(2H)-one derivatives, showcasing a method for creating complex organic structures (Kargina et al., 2013).
(4-Piperidin-1-yl)-Phenyl Sulfonamides as β3 Agonists
Novel (4-piperidin-1-yl)-phenyl sulfonamides have been found to act as potent and selective agonists for the human β3-adrenergic receptor. Modifications in the molecular structure yielded compounds with significant potency and selectivity, indicating potential in therapeutic applications (Hu et al., 2001).
Reactivity of Anthracen-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitriles
The reactivity of these compounds with nucleophilic reagents results in a range of substitution products. This chemical behavior is significant for understanding and developing new synthetic pathways in organic chemistry (Adam & Winkler, 1983).
N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro- 9,10-ethanoanthracene-11,12-dicarboximide
The synthesis and structural characterization of this compound demonstrate the versatility and potential applications of anthracene derivatives in chemical synthesis (Kankanala et al., 2011).
Properties
IUPAC Name |
N-methyl-9,10-dioxo-N-(4-oxo-4-piperidin-1-ylbutyl)anthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-25(13-7-10-22(27)26-14-5-2-6-15-26)32(30,31)17-11-12-20-21(16-17)24(29)19-9-4-3-8-18(19)23(20)28/h3-4,8-9,11-12,16H,2,5-7,10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOIUXJUPOSFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1CCCCC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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